molecular formula C24H26N2O2 B11362013 N-(4-ethylbenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide

N-(4-ethylbenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11362013
M. Wt: 374.5 g/mol
InChI Key: AFOQBBJHKMGVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide is an organic compound with a complex structure that includes phenyl, pyridine, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps. One common method involves the reaction of 4-ethylphenol with an appropriate acylating agent to form 4-ethylphenyl acetate. This intermediate is then reacted with pyridine-2-ylamine under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-Ethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Ethylphenoxy)ethylamine: Similar structure but lacks the pyridine and acetamide groups.

    N-(2-Ethoxyphenyl)-N’-(4-ethylphenyl)ethylenediamide: Contains ethoxy and ethylenediamide groups instead of pyridine and acetamide.

Uniqueness

2-(4-Ethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its combination of phenyl, pyridine, and acetamide groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C24H26N2O2/c1-3-19-8-10-21(11-9-19)17-26(23-7-5-6-16-25-23)24(27)18-28-22-14-12-20(4-2)13-15-22/h5-16H,3-4,17-18H2,1-2H3

InChI Key

AFOQBBJHKMGVBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.